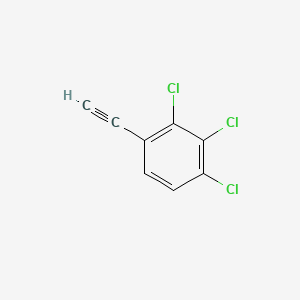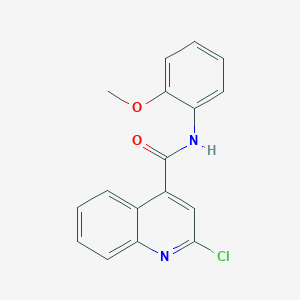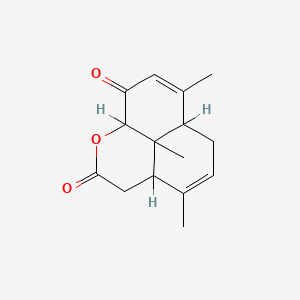
N-(1-Phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenylethyl)propanamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of a propanamide moiety. This compound is of interest due to its structural similarity to various pharmacologically active substances, including certain fentanyl analogs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(1-Phenylethyl)propanamide can be synthesized through several methods. One common approach involves the amidation of primary nitroalkanes. For instance, the reaction of ®-(+)-1-phenylethylamine with pivaloyl chloride can yield 2,2-dimethyl-N-(1R)-1-phenylethylpropanamide . Another method involves the use of gas chromatography-mass spectrometry (GC-MS) for qualitative and quantitative testing .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) for the analysis and purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Phenylethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-(1-Phenylethyl)propanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its structural similarity to pharmacologically active compounds, particularly in the development of new analgesics.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of N-(1-Phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. As a structural analog of certain fentanyl derivatives, it is believed to interact with opioid receptors, leading to analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Phenylethyl)propanamide is structurally similar to several other compounds, including:
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
α-Methylfentanyl: N-Phenyl-N-[1-(1-phenyl-2-propanyl)-4-piperidinyl]propanamide
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the phenylethyl group.
Propiedades
Número CAS |
6283-03-0 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13) |
Clave InChI |
QWPVLMCETGYBKC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


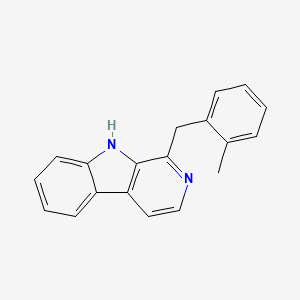
![2-(Bromomethyl)-4-chlorofuro[3,2-C]pyridine](/img/structure/B14163842.png)
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)
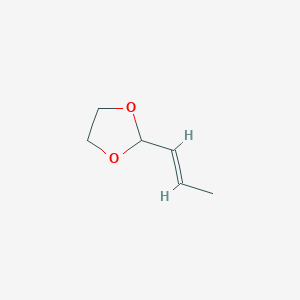
![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B14163867.png)
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)

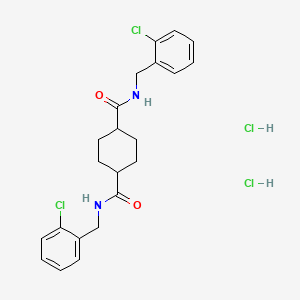
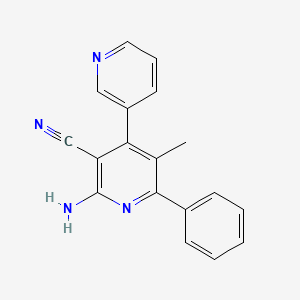
![4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B14163882.png)
![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)
